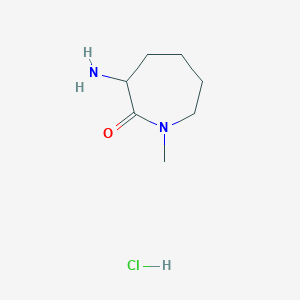

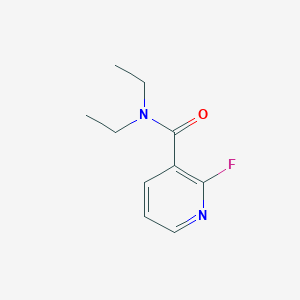

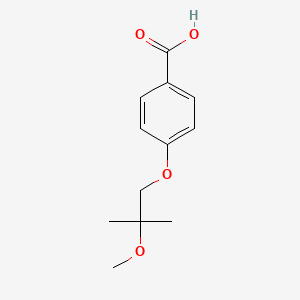

![molecular formula C7H9ClN2 B1469571 3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1363367-70-7](/img/structure/B1469571.png)

3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole

Overview

Description

Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles involves a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are involved in various chemical reactions, including condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure and substituents. For example, the molecular weight of 3-(Chloromethyl)pyrazole Hydrochloride is 153.01 .Scientific Research Applications

-

Pharmaceuticals and Agrochemicals

-

Antimicrobial and Antioxidant Activity

- A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized .

- These compounds were evaluated for their in vitro anti-microbial activity .

- Among all the tested compounds, the compound 12e, 12f and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

- The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

-

Molecular Docking Studies on COVID-19

- Molecular docking studies to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme may provide new insights for developing these new hybrids as potential antimicrobial agents .

- The binding affinities of compounds 12a-l were ranging from − 10.0 to − 11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from − 8.2 to − 9.3 kcal/mol .

- These docking studies reveal that the compounds 12a-l could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .

-

Transition Metal Chemosensors

- Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors .

- These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .

- Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions .

- Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .

- Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

-

Detection of Toxic Entities

- Molecular sensors are the compounds of interest due to their applications in the construction of fluorescent sensing materials .

- They have incredible colorimetric sensing behavior, detection and removal of metal ions .

- They are used in the prediction of quality of horticultural products, construction of biosensing system to sense target biomolecules such as detection of SARS-COV-2 RNA, development of chip based potentiometric sensor for Zika Virus .

-

Pharmaceutical Applications

- Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities like antimicrobial, antimalarial, anti-inflammatory, antiviral, antileshmanial, antiproliferative, anticancer activities .

- Pyrazole-based prominent drugs are available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc .

-

Pyrazole Biscoumarin Derived Sensing Probe

-

Synthesis of Unsubstituted Pyrazole

-

Construction of Fluorescent Sensing Materials

- Pyrazole derivatives are used in the construction of fluorescent sensing materials .

- They have incredible colorimetric sensing behavior, detection and removal of metal ions .

- They are used in the prediction of quality of horticultural products, construction of biosensing system to sense target biomolecules such as detection of SARS-COV-2 RNA, development of chip based potentiometric sensor for Zika Virus .

- Pyrazole derivatives are used in the construction of transition metal chemosensors .

- These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .

- Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions .

- Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .

- Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

Safety And Hazards

Future Directions

The future directions in the field of pyrazole research involve the synthesis of structurally diverse pyrazole derivatives and finding new and improved applications. This includes their use as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

properties

IUPAC Name |

3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYMQHICXKOEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

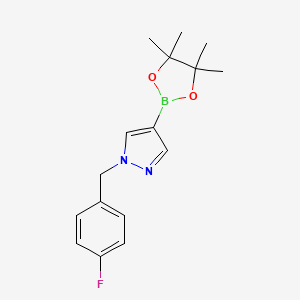

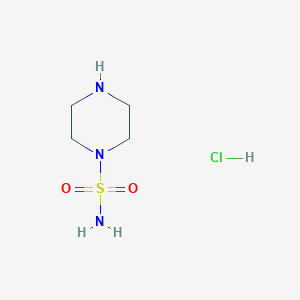

![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)

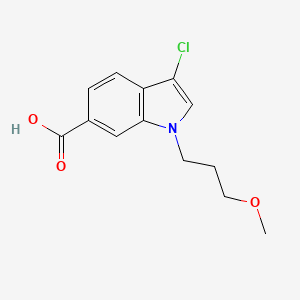

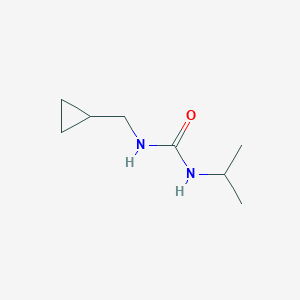

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)

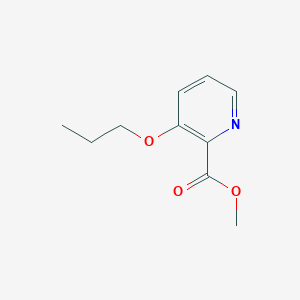

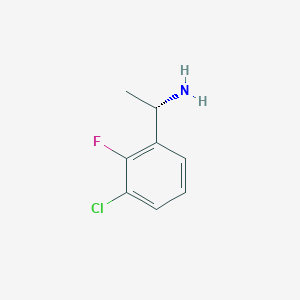

![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)

![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)